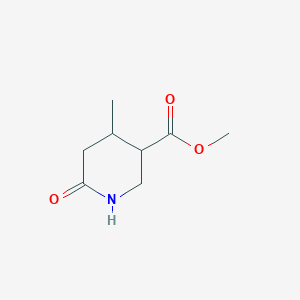

4-甲基-6-氧代哌啶-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

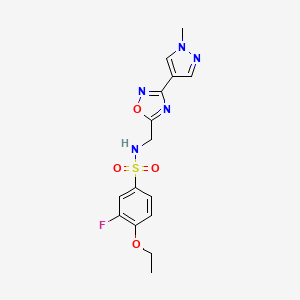

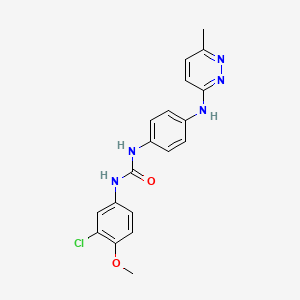

“Methyl 4-methyl-6-oxopiperidine-3-carboxylate” is a chemical compound . It is used as a starting reagent in the synthesis of various compounds .

Synthesis Analysis

The synthesis of this compound involves the addition of benzylamine and methyl acrylate under heated reflux conditions to produce N,N-bis(β-methylacrylate)benzylamine. This is then refluxed with sodium methoxide to cyclize and produce the free 1-benzyl-3-methoxycarbonyl-4-piperidone. The final product is obtained by salting with hydrochloric acid .Molecular Structure Analysis

The molecular structure of “Methyl 4-methyl-6-oxopiperidine-3-carboxylate” is represented by the InChI code:1S/C8H13NO3/c1-5-3-7(10)9-4-6(5)8(11)12-2/h5-6H,3-4H2,1-2H3,(H,9,10) . The molecular weight of this compound is 171.2 . Chemical Reactions Analysis

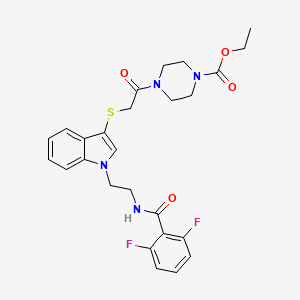

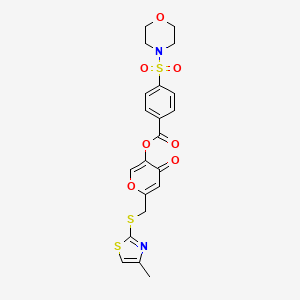

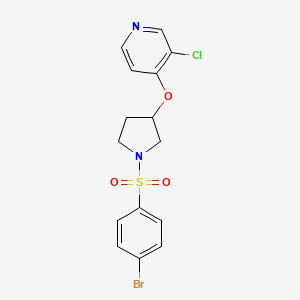

The compound has been used as a starting reagent in the synthesis of various compounds such as nakadomarin A, tert-butyl, picolyl, and fluorinated analogs of capromorelin .Physical And Chemical Properties Analysis

“Methyl 4-methyl-6-oxopiperidine-3-carboxylate” is a crystalline compound . It has a melting point of 185°C (decomposition) . It is a white to pale cream powder .科学研究应用

不对称苄基化

4-甲基-6-氧代哌啶-3-羧酸甲酯用于不对称苄基化,这是一个制备生物活性化合物的重要过程。王等人(2018 年)证明了其在使用相转移催化剂获得(R)-1,3-二苄基-4-氧代哌啶-3-羧酸甲酯中的用途,这对于在各种化合物中创建手性 3-苄基哌啶骨架至关重要 (Wang, Zhao, Xue, & Chen, 2018).

3-氮杂双环衍生物的合成

Vafina 等人(2003 年)在迈克尔反应中利用了这种化合物,导致形成 6-和 6,8-取代衍生物,突出了其在合成 3-氮杂双环[3.3.1]壬烷衍生物中的重要性。这项研究有助于理解这些反应的立体化学方面 (Vafina, Yakhina, Khakimova, Spirikhin, Galin, & Yunusov, 2003).

Jak3 抑制剂合成中的中间体

陈新志(2011 年)讨论了叔丁基 4-甲基-3-氧代哌啶-1-羧酸甲酯的合成,它是创建蛋白酪氨酸激酶 Jak3 抑制剂 CP-690550 的中间体。这证明了其在开发新型药物化合物中的作用 (Chen Xin-zhi, 2011).

烯醇形式的研究

Fernández 等人(1993 年)合成了 2,6-二苯基-1-甲基-4-氧代哌啶-3,5-二羧酸甲酯的烯醇形式并对其进行了研究,重点是酮-烯醇互变异构和构型异构,这对于理解此类化合物的立体化学至关重要 (Fernández, Casares, Gálvez, & Bellanato, 1993).

双重金属蛋白酶抑制剂的合成

赤坂等人(1999 年)研究了源自 4-甲基-6-氧代哌啶-3-羧酸甲酯的 6-氧代哌啶酸酯的对映选择性甲基化。这项工作在合成一种新型双重金属蛋白酶抑制剂中具有重要意义,表明该化合物与药物合成有关 (Akasaka, Akamatsu, Kimoto, Komatsu, Shimizu, Shimomura, Tagami, & Negi, 1999).

环哌啶化合物中的构象研究

Vilsmaier 等人(1995 年)在合成 4-氨基-3,5-环哌啶化合物中使用了 4-甲基-6-氧代哌啶-3-羧酸甲酯。该研究提供了对这些化合物在溶液中优先构象及其固态结构的见解 (Vilsmaier, Milch, Fröhlich, Bergsträsser, Onciul, & Clark, 1995).

安全和危害

属性

IUPAC Name |

methyl 4-methyl-6-oxopiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5-3-7(10)9-4-6(5)8(11)12-2/h5-6H,3-4H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQLRSVTIYNAOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NCC1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methyl-6-oxopiperidine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B2654266.png)

![2-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide](/img/structure/B2654272.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2654274.png)

![1-[(3-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2654276.png)

![4-Phenoxypyrrolo[1,2-a]quinoxaline](/img/structure/B2654278.png)